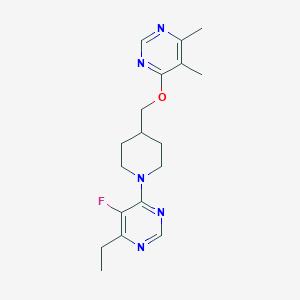
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C18H24FN5O and its molecular weight is 345.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring and a pyrimidine moiety. This structural complexity suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C18H24FN5O, with a molecular weight of approximately 345.42 g/mol. The presence of multiple functional groups indicates diverse reactivity and potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered saturated nitrogen-containing ring that often contributes to biological activity. |
| Pyrimidine Moiety | A heterocyclic compound known for various biological activities, including enzyme inhibition and receptor modulation. |
| Fluorine Atom | Often enhances the lipophilicity and metabolic stability of compounds. |
| Dimethyl Substituent | May influence binding affinity to biological targets. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protecting group strategies to prevent unwanted reactions at specific sites. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism of action for This compound likely involves interactions with specific biological targets such as enzymes or receptors. Computational methods like PASS (Prediction of Activity Spectra for Substances) can predict its biological activity based on structural features.
Potential Therapeutic Applications
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The heterocyclic nature may confer antimicrobial effects.
- Neurological Applications : The piperidine component suggests potential use in treating neurological disorders.
Case Studies
Several studies have examined compounds structurally related to This compound , demonstrating various biological activities:
- Antiproliferative Effects : Research on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation and migration in carcinoma cell lines .
- Antiplasmodial Activity : Ferrocene-pyrimidine conjugates demonstrated promising results against malaria parasites .
- Immunomodulatory Effects : Pyrimethamine, a related pyrimidine derivative, has been shown to induce apoptosis in activated lymphocytes, suggesting potential immunomodulatory applications .
Stability and Reactivity
The stability of This compound under various conditions (e.g., pH, temperature) is crucial for its application in drug development. Expected stability characteristics typical of heterocyclic compounds should be evaluated experimentally.
Propiedades
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O/c1-4-15-16(19)17(22-11-21-15)24-7-5-14(6-8-24)9-25-18-12(2)13(3)20-10-23-18/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIORZZUDBPBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














